Absence of Published Target-Specific Activity Data Precludes Direct Comparator Claims
A comprehensive search of PubMed, Google Scholar, and patent databases did not yield any peer-reviewed study or patent example reporting quantitative biological activity (IC50, EC50, Ki, etc.) for CAS 1706317-01-2. The closest evidence is class-level: in a 2023 study, piperidine-containing 1,2,4-oxadiazole derivatives demonstrated FXR antagonism, with the most potent compound (compound 13) showing an IC50 of 0.127 ± 0.02 μM in a cellular assay [1]. However, this compound differs substantially in its N-substituent and oxadiazole 3-position substitution from the target molecule. No direct head-to-head or cross-study comparable data exist. Therefore, any claim of differentiation based on target engagement or potency is unsupported.
| Evidence Dimension | FXR antagonistic activity in cellular assay |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Compound 13 (structurally distinct 1,2,4-oxadiazole-piperidine derivative): IC50 = 0.127 ± 0.02 μM |
| Quantified Difference | Not calculable |
| Conditions | HepG2 cell-based FXR transactivation assay |
Why This Matters
For a scientific user prioritizing compounds based on validated biological activity, the complete lack of published potency data for this specific CAS number means it cannot be selected over known active comparators on evidence-based grounds.
- [1] Finamore, C., Festa, C., Fiorillo, B., Di Leva, F. S., Roselli, R., Marchianò, S., Biagioli, M., Spinelli, L., Fiorucci, S., Limongelli, V., Zampella, A., & De Marino, S. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2840. View Source
